molecular formula C21H21FN2O B366329 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B366329
M. Wt: 336.4 g/mol
InChI Key: ZJUIKJDXRMNKLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-300176 involves several steps. One common method includes the reaction of 11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane and methanol, and the process may include steps like crystallization and encapsulation to obtain the final product .

Chemical Reactions Analysis

WAY-300176 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-300176 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used to study the inhibition of α-glucosidase and its effects on cellular processes.

    Medicine: It is being researched for its potential therapeutic effects in treating MLL-fusion protein associated leukemia.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

WAY-300176 exerts its effects by inhibiting α-glucosidase, an enzyme involved in the breakdown of carbohydrates. By blocking the protein-protein interactions between AF9/ENL and DOT1L, it inhibits the activity of MLL-fusion proteins, which are associated with certain types of leukemia. This inhibition disrupts the molecular pathways involved in the proliferation of cancer cells .

Comparison with Similar Compounds

WAY-300176 is unique in its specific inhibition of α-glucosidase and its role in blocking the interactions between AF9/ENL and DOT1L. Similar compounds include:

    Acarbose: Another α-glucosidase inhibitor used to treat diabetes.

    Miglitol: A similar inhibitor used for managing blood sugar levels.

    Voglibose: Another compound with similar inhibitory effects on α-glucosidase.

Compared to these compounds, WAY-300176 has a unique structure and specific molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C21H21FN2O

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3

InChI Key

ZJUIKJDXRMNKLF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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